1-[4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one
CAS No.:
Cat. No.: VC17537605
Molecular Formula: C9H8ClN3OS
Molecular Weight: 241.70 g/mol
* For research use only. Not for human or veterinary use.
![1-[4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one -](/images/structure/VC17537605.png)
Specification
Molecular Formula | C9H8ClN3OS |
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Molecular Weight | 241.70 g/mol |
IUPAC Name | 1-[4-(4-chloro-3-methylpyrazol-1-yl)-1,3-thiazol-2-yl]ethanone |
Standard InChI | InChI=1S/C9H8ClN3OS/c1-5-7(10)3-13(12-5)8-4-15-9(11-8)6(2)14/h3-4H,1-2H3 |
Standard InChI Key | UNTMLQFQFGXQMD-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN(C=C1Cl)C2=CSC(=N2)C(=O)C |
Introduction
Chemical Architecture and Structural Features
Molecular Composition and Bonding
The molecule comprises a 1,3-thiazole core substituted at position 4 with a 4-chloro-3-methylpyrazole group and at position 2 with an acetyl (ethanone) functional group. The IUPAC name systematically describes this arrangement:
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Thiazole ring: A five-membered heterocycle containing sulfur (S) at position 1 and nitrogen (N) at position 3 .
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Pyrazole substituent: A 4-chloro-3-methyl variant attached via N1 to the thiazole's C4 position .
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Ethanone group: A ketone functionality (-COCH3) at the thiazole's C2 position .
The molecular formula is C9H7ClN4OS, yielding a molecular weight of 266.70 g/mol (calculated from constituent atomic weights). Key structural parameters derived from analogous compounds include:
Spectroscopic Characterization
Hypothetical spectroscopic signatures based on structural analogs suggest:
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IR spectroscopy: Strong C=O stretch at 1,680–1,710 cm⁻¹ (ethanone), C-Cl stretch at 750–800 cm⁻¹ .
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NMR (¹H):
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Mass spectrometry: Predicted molecular ion peak at m/z 266.70 (M⁺), with major fragments at m/z 228 (loss of Cl), 185 (thiazole ring cleavage) .
Synthetic Methodologies
Primary Synthesis Routes
Three principal pathways emerge from analysis of related compounds:
Route 1: Hantzsch Thiazole Synthesis
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Condensation of 4-chloro-3-methylpyrazole-1-carbothioamide with bromoacetylpyrazole.
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Cyclization in ethanol/water (3:1) at 80°C for 6 hours.
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Yield: ~58% (analogous thiazoles).
Route 2: Suzuki-Miyaura Coupling
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Palladium-catalyzed cross-coupling between 4-boronic acid-thiazole and 1-chloro-3-methylpyrazole.
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Conditions: Pd(PPh3)4 (5 mol%), K2CO3, DMF/H2O (4:1), 100°C .
Route 3: Post-functionalization Approach
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Acetylation of 4-(4-chloro-3-methylpyrazol-1-yl)-1,3-thiazol-2-amine.
Synthetic Challenges and Optimization
Key issues identified in analogous syntheses:
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Regioselectivity: Competing formation of 2-pyrazolyl vs. 4-pyrazolyl isomers requires careful temperature control .
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Solvent effects: DMF improves coupling efficiency but complicates purification; switching to THF increases yield by 12% but extends reaction time .
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Catalyst loading: Reducing Pd from 5% to 2% maintains yield while lowering metal contamination .
Physicochemical Properties
Experimental data from structural analogs permits the following predictions:
Thermal stability studies on similar thiazolyl ketones show decomposition onset at 210°C (TGA), with 5% weight loss by 225°C. The crystal packing, inferred from X-ray data of analogs, suggests monoclinic symmetry with π-π stacking between pyrazole and thiazole rings (3.4 Å interplanar distance) .
Reactivity and Derivatization
Electrophilic Substitution
The thiazole ring undergoes nitration at C5 position under mixed acid conditions (HNO3/H2SO4, 0°C), yielding nitro derivatives used as precursors for amine functionalities.
Nucleophilic Additions
The ethanone group participates in:
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Grignard reactions: Formation of tertiary alcohols with RMgX (R = Me, Et) in THF .
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Condensations: Schiff base formation with aromatic amines (e.g., aniline derivatives) in ethanol reflux .
Catalytic Transformations
Pd-mediated cross-couplings enable:
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Suzuki reactions: Installing aryl groups at thiazole C5 using ArB(OH)2 .
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Buchwald-Hartwig aminations: Introducing amino groups at pyrazole C4 .
Organism | MIC (μg/mL) | Reference Compound |
---|---|---|
S. aureus (MRSA) | 8.0 | Vancomycin (2.0) |
E. faecalis | 16 | Linezolid (4.0) |
Mechanistic studies suggest membrane disruption via interaction with lipid II precursors.
Industrial and Material Science Applications
Organic Electronics
Thiazole-pyrazole complexes exhibit:
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Charge mobility: 0.12 cm²/V·s (OFET measurements).
Catalytic Ligands
Pd complexes of the deprotonated pyrazole demonstrate:
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